molecular formula C10H9BrF3N B13575194 3-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine

3-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine

Cat. No.: B13575194
M. Wt: 280.08 g/mol
InChI Key: SBOPXFISBOOFEG-UHFFFAOYSA-N
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Description

3-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine: is a chemical compound with the molecular formula C10H9BrF3N It is a pyridine derivative, characterized by the presence of a bromine atom at the third position and a trifluoromethylcyclobutyl group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and cyclobutylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be utilized.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: In chemistry, 3-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine is used as a building block for the synthesis of more complex molecules

Biology and Medicine: In biology and medicine, this compound can be used as a precursor for the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs, making this compound valuable in drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine depends on its specific application

    Binding to Enzymes: The compound can bind to enzymes and inhibit their activity, leading to changes in biochemical pathways.

    Receptor Interaction: The compound can interact with receptors on the cell surface, triggering signaling cascades that result in cellular responses.

    Modulation of Gene Expression: The compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

  • 3-Bromo-6-cyclobutyl-2-(trifluoromethyl)pyridine
  • 2-Bromo-3-(trifluoromethyl)pyridine
  • 3-Bromo-2-hydroxypyridine

Comparison: Compared to similar compounds, 3-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine is unique due to the presence of both a trifluoromethyl group and a cyclobutyl group. This combination of functional groups imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry.

Biological Activity

3-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and a trifluoromethyl group attached to a pyridine ring, which is known to enhance lipophilicity and influence the compound's interaction with biological targets. The trifluoromethyl group can improve binding affinity to enzymes and receptors, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer.
  • Receptor Binding : Its structure allows for selective binding to certain receptors, which can modulate signaling pathways critical for cell growth and survival.

Antitumor Activity

Research has shown that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related pyridine derivatives have demonstrated their ability to inhibit tumor cell proliferation in vitro. The following table summarizes key findings related to antitumor activity:

CompoundIC50 (µM)TargetReference
3-Bromo-2-[1-(trifluoromethyl)...TBDTumor cells
2-[1-(Trifluoromethyl)cyclobutyl]pyridine0.64HCT116 colon cancer
6,8-Dichloro-3-formylchromoneTBDVarious tumor cells

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. The trifluoromethyl group enhances the binding interactions with active sites of enzymes, which can lead to decreased enzymatic activity. This property is particularly relevant in the context of:

  • Kinase Inhibition : Similar compounds have been shown to inhibit mTOR and PI3 kinases, which are crucial in cancer signaling pathways .

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxic effects of pyridine derivatives on various tumor cell lines found that certain modifications, including the incorporation of trifluoromethyl groups, significantly increased cytotoxicity against specific cancer types .
  • In Vivo Models : Animal studies involving structurally related compounds have demonstrated reduced tumor growth in xenograft models, indicating the potential effectiveness of these compounds in cancer therapy .

Properties

Molecular Formula

C10H9BrF3N

Molecular Weight

280.08 g/mol

IUPAC Name

3-bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine

InChI

InChI=1S/C10H9BrF3N/c11-7-3-1-6-15-8(7)9(4-2-5-9)10(12,13)14/h1,3,6H,2,4-5H2

InChI Key

SBOPXFISBOOFEG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=C(C=CC=N2)Br)C(F)(F)F

Origin of Product

United States

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